Halisulfate 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Halisulfate 2 is an organic molecular entity. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Halisulfate 2 has been shown to exhibit significant antimicrobial properties, particularly against β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In a study focusing on the crystal structure of AmpC β-lactamase, this compound demonstrated broad inhibition capabilities against various classes of β-lactamases, including class C enzymes. The compound was found to inhibit nitrocefin-hydrolyzing activity with a competitive inhibition constant Ki value of 5.87 μM, comparable to established inhibitors like avibactam .

Agricultural Applications

In agricultural research, this compound has been explored as a potential agent for crop protection. Specifically, studies have indicated that halisulfate compounds can inhibit the infection of rice plants by the fungal pathogen Magnaporthe grisea. The application of halisulfate 1 (related to this compound) resulted in significantly reduced disease severity in infected rice plants, suggesting that halisulfates could serve as effective biopesticides .

Structural Insights and Mechanism of Action

The molecular docking studies have provided insights into the binding interactions between halisulfates and β-lactamases. The structural analysis revealed that halisulfates fit snugly within the active sites of these enzymes, which is crucial for their inhibitory action. The presence of sulfate-binding subsites enhances the recognition of halisulfates by the enzymes, leading to their effective inhibition .

Case Study: Inhibition Assays

Inhibition assays conducted with varying concentrations of halisulfates against different β-lactamases showed that halisulfate 5 exhibited >97% reduction in enzyme activity at a concentration of 200 μM. This finding underscores the potential of halisulfates as novel inhibitors that can overcome bacterial resistance mechanisms .

Case Study: Crop Protection

Research on the application of halisulfate 1 in rice plants indicated that it significantly reduced appressorium formation by M. grisea, leading to lower infection rates. This effect was comparable to genetically modified rice plants lacking isocitrate lyase, suggesting that halisulfates can be effective in managing fungal diseases in crops .

Análisis De Reacciones Químicas

Inhibition of β-Lactamase Enzymes

Halisulfate analogs demonstrate competitive inhibition against extended-spectrum β-lactamases through active-site interactions:

| Parameter | Halisulfate 3 | Halisulfate 5 | Reference |

|---|---|---|---|

| Target Enzyme | AmpC BER | AmpC BER | |

| Inhibition Type | Competitive | Competitive | |

| K<sub>i</sub> | 14.7 μM | 8.2 μM | |

| Structural Basis | Binds sulfate subsites | Stabilizes H10 helix |

Molecular docking revealed halisulfate 5’s furan moiety interacts with the flexible H10 helix region of AmpC BER, reducing catalytic efficiency against β-lactam antibiotics like nitrocefin .

Antiviral Activity Against HCV NS3 Helicase

Halisulfate 3 (hal3) exhibits multi-target inhibition of hepatitis C virus NS3 helicase:

Mechanistic studies suggest hal3 binds an allosteric site, inducing conformational changes that disrupt NS3’s catalytic core without affecting dengue virus homologs .

Synthetic and Analytical Methodologies

While direct synthesis routes for halisulfate 2 are undocumented, related analogs are derived via:

-

Marine Sponge Extraction : Halisulfates 1, 3, and 5 were isolated using reversed-phase HPLC with MeOH-H<sub>2</sub>O gradients .

-

High-Throughput Screening : DESI-MS platforms enable rapid reaction analysis (<2 sec/spot) for optimizing sulfation reactions .

-

Structure-Activity Relationships : The sulfate group and furan moiety are critical for bioactivity, as desulfation reduces potency by >90% .

Limitations and Research Gaps

No peer-reviewed studies specifically address this compound’s reactivity or applications. Current data emphasize:

Researchers should verify compound nomenclature and explore orthogonal validation methods (e.g., X-ray crystallography) to resolve structural ambiguities in this understudied chemical family.

Propiedades

Fórmula molecular |

C25H39NaO5S |

|---|---|

Peso molecular |

474.6 g/mol |

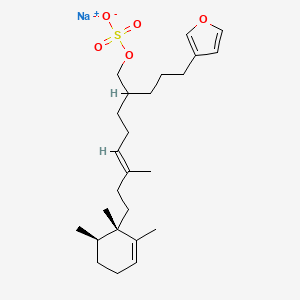

Nombre IUPAC |

sodium;[(E)-2-[3-(furan-3-yl)propyl]-6-methyl-8-[(1S,6R)-1,2,6-trimethylcyclohex-2-en-1-yl]oct-5-enyl] sulfate |

InChI |

InChI=1S/C25H40O5S.Na/c1-20(14-16-25(4)21(2)9-6-10-22(25)3)8-5-11-23(19-30-31(26,27)28)12-7-13-24-15-17-29-18-24;/h8-9,15,17-18,22-23H,5-7,10-14,16,19H2,1-4H3,(H,26,27,28);/q;+1/p-1/b20-8+;/t22-,23?,25-;/m1./s1 |

Clave InChI |

AWFRDBFYOVFNAL-XZBXZNDTSA-M |

SMILES isomérico |

C[C@@H]1CCC=C([C@@]1(C)CC/C(=C/CCC(CCCC2=COC=C2)COS(=O)(=O)[O-])/C)C.[Na+] |

SMILES canónico |

CC1CCC=C(C1(C)CCC(=CCCC(CCCC2=COC=C2)COS(=O)(=O)[O-])C)C.[Na+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.